![molecular formula C11H14ClNO2 B13359956 (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)
(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydrofuran ring substituted with a 5-chloro-2-methylphenylamino group, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylaniline and a suitable tetrahydrofuran derivative.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Implementing automated processes for reaction monitoring and product isolation to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The interaction with molecular targets can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol: Unique due to its specific chiral centers and substitution pattern.
Other Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring may exhibit different properties and applications.
Uniqueness
The uniqueness of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol lies in its specific chiral configuration and the presence of the 5-chloro-2-methylphenylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
(3S,4R)-4-(5-chloro-2-methylanilino)oxolan-3-ol |
InChI |
InChI=1S/C11H14ClNO2/c1-7-2-3-8(12)4-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
MQJFMFVKFJITAS-GHMZBOCLSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)N[C@@H]2COC[C@H]2O |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC2COCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)
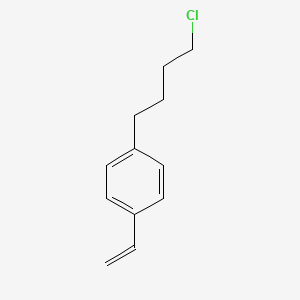

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)

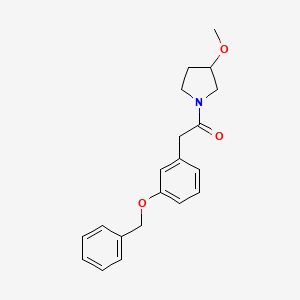
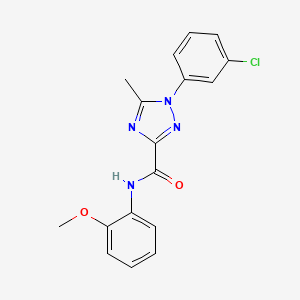
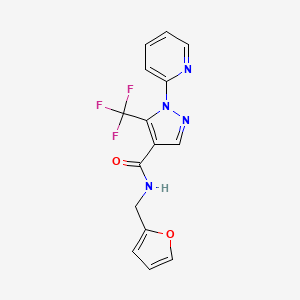
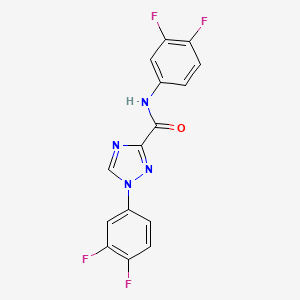

![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)
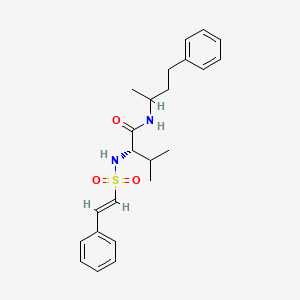
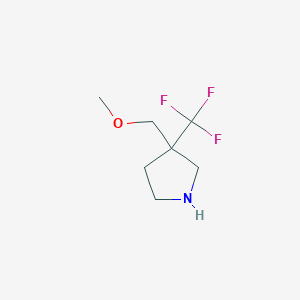
![N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine](/img/structure/B13359982.png)
